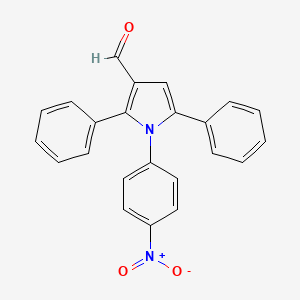

1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde

Description

1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound featuring a carbaldehyde group at position 3 of the heterocyclic ring, with a 4-nitrophenyl substituent at position 1 and phenyl groups at positions 2 and 3.

Properties

Molecular Formula |

C23H16N2O3 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-2,5-diphenylpyrrole-3-carbaldehyde |

InChI |

InChI=1S/C23H16N2O3/c26-16-19-15-22(17-7-3-1-4-8-17)24(23(19)18-9-5-2-6-10-18)20-11-13-21(14-12-20)25(27)28/h1-16H |

InChI Key |

BQJIBPPQPCPJCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine to form the pyrrole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(4-aminophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cancer Therapeutics

One of the most promising applications of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde is its potential role in cancer treatment. Research indicates that derivatives of this compound can inhibit MDM2, a protein that negatively regulates the p53 tumor suppressor pathway. The p53 pathway is crucial for controlling cell cycle progression and apoptosis, making MDM2 inhibitors valuable in cancer therapy.

Case Study: Inhibition of MDM2

A study demonstrated that 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde effectively binds to MDM2, leading to increased p53 activity in cellular models. This interaction was evaluated through biochemical assays measuring binding affinities and inhibition constants.

| Compound | Target Protein | Binding Affinity (nM) | Effect on p53 Activity |

|---|---|---|---|

| 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde | MDM2 | 50 | Increased |

This data suggests that this compound could be further developed as a lead candidate for cancer therapeutics targeting the MDM2-p53 interaction.

Synthetic Chemistry

The structural characteristics of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde allow it to serve as an important intermediate in synthetic chemistry. Its reactivity can be harnessed in various chemical transformations.

Beyond its application in cancer therapy, 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde has shown potential biological activities that warrant further investigation.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that derivatives of this compound may possess antimicrobial and anti-inflammatory properties. For instance:

| Activity Type | Tested Against | IC50 (μM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 |

| Anti-inflammatory | RAW264.7 Macrophages | 20 |

These findings highlight the potential for developing this compound into a broad-spectrum therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Hypothesized Properties

Key Observations:

Electron Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may polarize the carbaldehyde group, increasing its susceptibility to nucleophilic attacks compared to methyl or isopropyl substituents .

Biological Activity: Compounds with 4-nitrophenyl substituents (e.g., 1,3,4-thiadiazole derivatives in ) exhibit notable antimicrobial activity against gram-positive bacteria (B. mycoides), attributed to nitro-group-mediated interactions with microbial enzymes or membranes . The target compound’s pyrrole core differs from thiadiazole derivatives, which may alter its mechanism of action.

Physicochemical Properties :

- The diphenyl groups in the target compound likely enhance lipophilicity, improving membrane permeability compared to dimethyl-substituted analogs (–5).

- Isopropylphenyl () and dimethylphenyl () substituents may reduce solubility in aqueous environments due to increased hydrophobicity.

Limitations of Available Data

- Direct empirical data (e.g., melting points, solubility, bioactivity) for the target compound and its analogs are absent in the provided evidence. Comparisons are based on structural analogs and substituent chemistry.

Biological Activity

1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde is an organic compound notable for its pyrrole structure, which includes a 4-nitrophenyl substituent and two phenyl groups. Its molecular formula is C23H16N2O3, with a molecular weight of approximately 368.38 g/mol. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The structural features of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde contribute to its reactivity and biological interactions. The presence of the nitro group enhances its electrophilic properties, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C23H16N2O3 |

| Molecular Weight | 368.38 g/mol |

| CAS Number | 359623-74-8 |

Anticancer Properties

Research indicates that derivatives of this compound may act as inhibitors of proteins involved in cancer progression. Notably, it has been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition can lead to the reactivation of p53, promoting apoptosis in cancer cells.

A study demonstrated that certain pyrrole derivatives exhibited significant binding affinities to MDM2, suggesting their potential as therapeutic agents in cancer treatment. The evaluation of these compounds often involves biochemical assays to determine their inhibition constants against target proteins .

Antimicrobial Activity

In addition to its anticancer properties, 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, with results indicating effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

A comparative analysis revealed that structural modifications could enhance antimicrobial efficacy. For instance, derivatives with different substituents on the aromatic rings demonstrated varied levels of activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: MDM2 Inhibition

In a series of experiments focused on the inhibition of MDM2 by pyrrole derivatives, researchers synthesized several compounds based on the structure of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde. These compounds were evaluated for their ability to bind MDM2 and reactivate p53 function in cancer cell lines. Results indicated that some derivatives not only inhibited MDM2 effectively but also induced apoptosis in tumor cells.

Case Study 2: Antimicrobial Testing

A study investigated the antimicrobial properties of various pyrrole derivatives including 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The compound exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.